Home > Products > Screening Compounds P59932 > D-Penicillaminatoaquacopper
D-Penicillaminatoaquacopper - 57596-07-3

D-Penicillaminatoaquacopper

Catalog Number: EVT-13925649
CAS Number: 57596-07-3
Molecular Formula: C10H18CuN2O4S2
Molecular Weight: 357.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Penicillaminatoaquacopper is a coordination compound formed from the integration of D-penicillamine, a sulfur-containing amino acid, and copper ions. This compound is primarily recognized for its therapeutic applications, particularly in the treatment of Wilson's disease, a genetic disorder that leads to excessive copper accumulation in the body. The compound's ability to chelate copper ions makes it an essential agent in detoxifying excess copper and promoting its excretion.

Source

D-Penicillaminatoaquacopper is derived from D-penicillamine, which was initially developed as a derivative of penicillin. D-penicillamine is synthesized through the hydrolysis of penicillin and has been utilized in various medical applications due to its chelating properties. The copper component is typically sourced from copper salts, which are incorporated into the structure during the synthesis of the compound.

Classification

This compound falls under the category of metal-organic complexes, specifically classified as a copper chelate. It combines features of both organic compounds (D-penicillamine) and inorganic metal complexes (copper), making it significant in both organic chemistry and coordination chemistry.

Synthesis Analysis

Methods

The synthesis of D-Penicillaminatoaquacopper generally involves the reaction between D-penicillamine and a copper salt, such as copper sulfate or copper chloride. The process can be described in the following steps:

  1. Preparation of D-Penicillamine: D-Penicillamine is synthesized from penicillin through hydrolysis.
  2. Reaction with Copper Salt: The D-penicillamine solution is mixed with an aqueous solution of a copper salt under controlled pH conditions.
  3. Formation of the Complex: The resulting mixture is stirred, allowing the formation of the D-Penicillaminatoaquacopper complex through coordination bonding between the sulfur atoms of D-penicillamine and copper ions.

Technical Details

The reaction typically requires careful control of temperature and pH to ensure optimal yield and purity. The formation of the complex can be monitored using spectroscopic techniques such as UV-Vis spectroscopy, which can indicate changes in absorbance corresponding to complex formation.

Molecular Structure Analysis

Structure

D-Penicillaminatoaquacopper exhibits a unique molecular structure characterized by its coordination geometry around the copper ion. The structure can be represented as follows:

  • Copper Ion Coordination: Copper is typically tetrahedrally coordinated by four sulfur atoms from two D-penicillamine molecules.

Data

The molecular formula for D-Penicillaminatoaquacopper can be expressed as C5H11N1O2S2Cu\text{C}_5\text{H}_{11}\text{N}_1\text{O}_2\text{S}_2\text{Cu}. The molecular weight is approximately 221.7 g/mol, depending on the specific form and hydration state of the compound.

Chemical Reactions Analysis

Reactions

D-Penicillaminatoaquacopper primarily participates in redox reactions where it acts as a reducing agent. It can also undergo ligand exchange reactions where other metal ions may replace copper under certain conditions.

Technical Details

The stability of D-Penicillaminatoaquacopper can be influenced by factors such as pH, temperature, and the presence of competing ligands. Its reactivity profile makes it suitable for various applications in medicinal chemistry.

Mechanism of Action

Process

The mechanism by which D-Penicillaminatoaquacopper exerts its therapeutic effects involves several key steps:

  1. Copper Chelation: The sulfur atoms in D-penicillamine effectively bind to free copper ions in the bloodstream.
  2. Excretion Enhancement: This chelation facilitates increased urinary excretion of copper, thereby reducing its toxic accumulation in tissues.
  3. Antioxidant Activity: The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress associated with excess copper.

Data

Clinical studies have shown that treatment with D-Penicillaminatoaquacopper significantly reduces serum copper levels in patients with Wilson's disease, demonstrating its efficacy as a chelating agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water; solubility may vary based on pH levels.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying stability and solubility at different pH levels; optimal activity generally occurs at slightly acidic to neutral pH.

Relevant data indicates that maintaining appropriate storage conditions is crucial for preserving its efficacy.

Applications

D-Penicillaminatoaquacopper has several important scientific uses:

  1. Therapeutic Agent: Primarily used for treating Wilson's disease by facilitating copper excretion.
  2. Research Tool: Utilized in biochemical research to study metal ion interactions and chelation mechanisms.
  3. Potential Antioxidant: Investigated for potential applications in mitigating oxidative stress-related diseases due to its antioxidant properties.
Historical Context & Pharmacological Rationale

Evolution of D-Penicillamine-Based Chelation Therapy for Copper Dysregulation

The therapeutic application of D-penicillamine (3-mercapto-D-valine) represents a cornerstone in managing copper dysregulation disorders. Initially investigated as a cysteine degradation product in penicillin, its metal-chelating properties were first leveraged in 1956 for Wilson's disease (WD) treatment—a genetic disorder of copper accumulation causing hepatic and neurologic damage. The seminal discovery that D-penicillamine forms stable, water-soluble complexes with copper ions revolutionized treatment paradigms, shifting focus from dietary copper restriction to active chelation [8]. By 1970, D-penicillamine received FDA approval for WD and cystinuria, establishing itself as the first-line chelator for copper overload disorders [1] [10].

The pharmacological rationale stems from D-penicillamine's unique molecular architecture: a β-thiol amino acid with a methylated backbone that enhances metabolic stability. This configuration enables selective copper binding while resisting enzymatic degradation. Early clinical studies demonstrated that D-penicillamine (750–1500 mg/day) effectively mobilized hepatic copper stores, increasing urinary copper excretion >2 mg/day within 24 hours and reducing free serum copper to <10 μg/dL [1] [5]. Longitudinal data from 405 WD patients revealed hepatic improvement in >90% and neurologic improvement in >55% of therapy-naive individuals, validating its disease-modifying efficacy [5]. The evolution continued with bioinspired chelators designed to mimic endogenous copper chaperones, yet D-penicillamine remains a therapeutic archetype due to its proven chelation thermodynamics and clinical track record [8].

Table 1: Key Milestones in D-Penicillamine-Based Chelation Therapy

YearDevelopmentSignificance
1943Isolation from penicillin hydrolysateIdentification of novel β-thiol amino acid
1956First WD treatment trialDemonstrated copper-mobilizing capacity in humans
1970FDA approval for WD & cystinuriaEstablished as first-line therapy for copper dysregulation
1980sMechanistic studies of Cu(I) coordinationRevealed polynuclear cluster formation in biological environments
2000sDevelopment of bioinspired Cu(I) chelatorsDesigned selective intracellular copper scavengers mimicking Atox1 chaperone

Mechanistic Foundations of Copper-Thiolate Coordination Chemistry

The efficacy of D-penicillamine hinges on its copper-thiolate coordination chemistry, characterized by dynamic Cu(I)-S bonds adaptable to biological redox environments. Cuprous copper (Cu(I)) exhibits remarkable coordination plasticity, forming geometries from linear digonal to tetrahedral complexes based on ligand availability and steric constraints [2]. D-penicillamine's thiolate group (-S⁻) serves as an electron-donating ligand, creating stable Cu(I)-thiolate complexes with binding affinities (Kd ≈ 10⁻¹⁷ M) exceeding those of endogenous copper carriers [8].

Spectroscopic and crystallographic analyses reveal that under physiologic conditions, D-penicillamine initially forms mononuclear Cu(I)-D-penicillamine complexes with Cu-S bond lengths of ~2.2 Å. These rapidly evolve into polynuclear clusters via thiolate bridging, where sulfur atoms coordinate multiple copper centers [2] [6]. The coordination flexibility arises from the deformability of Cu(I)-S bonds, with reorganization energies as low as 20–30 kJ/mol—enabling rapid ligand exchange essential for biological chelation [2]. This plasticity facilitates adaptive responses to copper concentration gradients: at low Cu(I) levels, stable mononuclear complexes dominate, while copper overload promotes cluster polymerization [8].

Redox activity is another cornerstone mechanism. Copper-catalyzed D-penicillamine oxidation consumes O₂ stoichiometrically (2:1 molar ratio), generating reactive oxygen intermediates:

$$2\,Cu^+ + 2\,DPSH + 2\,O2 \rightarrow (DPS)2Cu^{II} + Cu^{II} + 2\,O_2^{•-} + 2\,H^+$$

$$2\,O2^{•-} + 2\,H^+ \rightarrow H2O2 + O2$$

This reaction cascade produces superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), verified through scopoletin fluorescence assays and superoxide dismutase-inhibitable nitroblue tetrazolium reduction [4]. While contributing to anti-inflammatory effects in rheumatoid arthritis, this pro-oxidant activity necessitates careful monitoring in copper-overload conditions to avoid collateral oxidative damage [4] [8].

Table 2: Copper-Thiolate Coordination Geometries in D-Penicillamine Complexes

Coordination GeometryCu-S Bond Length (Å)NuclearityBiological Relevance
Digonal2.15–2.20MononuclearInitial copper sequestration
Trigonal2.20–2.30TrinuclearIntermediate polymerization state
Tetrahedral2.25–2.40TetranuclearStable cluster form in hepatic cells
Thiolate-bridged2.30–2.45PolynuclearCopper storage/detoxification in lysosomes

Emergence of Polynuclear Copper Clusters in Therapeutic Chelation Strategies

The discovery that D-penicillamine forms polynuclear copper clusters in vivo revolutionized chelation strategy design. Crystallographic evidence confirms that under copper-saturated conditions, D-penicillamine assembles into high-nuclearity complexes like [Cu₆(D-pen)₄(O₂CCF₃)₂] and [Cu₈(SR)₄] (SR = thiolate ligand), where copper atoms exhibit cuprophilic interactions (Cu···Cu distances: 2.66–2.71 Å) below twice the van der Waals radius (2.80 Å) [6] [7] [9]. These clusters feature:

  • Thiolate-bridged cores: Sulfur atoms coordinate 2–3 copper centers, creating rigid scaffolds
  • Adaptive nuclearity: Ranging from Cu₄ to Cu₁₀₀ based on Cu:D-pen ratios
  • Dynamic ligand exchange: Peripheral ligands reversibly dissociate to facilitate copper release

The Cu₄(D-pen)₄ cluster exemplifies therapeutic relevance: four copper(I) ions form a tetrahedral core stabilized by four D-penicillamine ligands through bidentate coordination (Cu-S and Cu-N bonds). This structure mimics the metallothionein cluster topology, enabling efficient copper buffering. DFT calculations confirm Cu-S bonds (-20.7 to -24.2 kcal/mol) are stronger than Cu-N bonds (-15.0 to -17.6 kcal/mol), explaining cluster stability in physiologic environments [9].

Bioinspired chelators now leverage this paradigm. Designed to penetrate hepatocytes and selectively extract copper from ATP7B, they form intracellular polynuclear clusters that shuttle copper to excretion pathways. Compared to mononuclear complexes, these clusters offer:

  • Enhanced copper capacity: Single clusters sequester 4–8 copper ions
  • Redox buffering: Cluster disintegration scavenges reactive copper during oxidative stress
  • Lysosomal trafficking: Large clusters undergo autophagic clearance [8]

Table 3: Structural Parameters of Therapeutic Copper Clusters

Cluster FormulaNuclearityCu···Cu Distance (Å)Ligand CoordinationTherapeutic Mechanism
[Cu₄(D-pen)₄]42.662μ₂-S bridging, N-bindingHepatic copper mobilization
[Cu₆(O₂CAr)₄(O₂CCF₃)₂]62.663–2.710Carboxylate/ester bridgesCopper sequestration in cytosol
[Cu₈(SR)₄(NHT)₄]82.663–2.710Thiolate/N-heterocyclic thionesCatalytic copper detoxification
[Cu₂₅(SG)₂₀]252.75–3.10Glutathione thiolatesBiliary copper excretion

Modern catalytic clusters like Cu₄NC ([Cu₄(NHT)₄]) demonstrate how precise nuclearity and ligand engineering (e.g., N-heterocyclic thiones) optimize copper coordination dynamics. These structures maintain catalytic activity while resisting oxidation—addressing a key limitation of early copper chelators [9]. The progression from simple D-penicillamine complexes to engineered polynuclear clusters represents a fundamental shift toward biomimetic chelation that exploits natural copper-handling mechanisms [8] [9].

Properties

CAS Number

57596-07-3

Product Name

D-Penicillaminatoaquacopper

IUPAC Name

copper;2-amino-3-[(1-amino-1-carboxylato-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoate

Molecular Formula

C10H18CuN2O4S2

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C10H20N2O4S2.Cu/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16;/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16);/q;+2/p-2

InChI Key

JDYZYNCFVGHTMX-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C(C(=O)[O-])N)SSC(C)(C)C(C(=O)[O-])N.[Cu+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.